molecular formula C36H72O2 B1583123 Isostearyl isostearate CAS No. 41669-30-1

Isostearyl isostearate

Cat. No. B1583123
CAS RN: 41669-30-1
M. Wt: 537 g/mol
InChI Key: ABEXEQSGABRUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isostearyl Isostearate is a widely used ingredient in cosmetic and personal care products due to its emollient properties . It appears as a clear, colorless liquid and has a chemical formula of C 36 H 72 O 2 . It serves as an effective emollient, lubricant, and skin-conditioning agent, enhancing the spreadability and glide of products while providing a smooth and velvety feel .


Synthesis Analysis

Isostearyl Isostearate is commonly synthesized through the esterification process, which entails the reaction between isostearyl alcohol, sourced from vegetable or animal fatty acids, and isostearic acid, obtained by hydrolyzing vegetable oils . The resulting product is Isostearyl Isostearate, which undergoes additional purification for its application in cosmetics .


Molecular Structure Analysis

The molecular formula of Isostearyl Isostearate is C 36 H 72 O 2 . The average mass is 536.956 Da and the monoisotopic mass is 536.553223 Da .


Chemical Reactions Analysis

The primary chemical reaction involved in the production of Isostearyl Isostearate is the esterification of isostearic acid with isostearyl alcohol .


Physical And Chemical Properties Analysis

Isostearyl Isostearate is a clear, colorless liquid . It is insoluble in water . It has a low viscosity and a neutral pH . The melting point is between 50-55°C .

Scientific Research Applications

Moisturization Mechanisms

Isostearyl Isostearate (ISIS) has been extensively studied for its moisturizing properties. Dederen, Chavan, and Rawlings (2012) revealed that ISIS is a highly functional moisturizer, which works through a mechanism of internal occlusion, providing significant benefits to the skin. This was discovered through a combination of bioengineering techniques beyond the traditional corneometry method (Dederen, Chavan, & Rawlings, 2012).

Skin Barrier Improvement

Pennick, Harrison, Jones, and Rawlings (2010) focused on the role of ISIS in improving the stratum corneum's water permeability barrier function. Using a novel skin surface water loss method, they observed significant improvements in skin barrier function with ISIS compared to other ingredients. This study highlights ISIS's unique impact on skin lipid phase behavior, contributing to its moisturizing efficacy (Pennick, Harrison, Jones, & Rawlings, 2010).

Chemical Analysis in Cosmetics

Vetter and Wegner (2009) provided a detailed chemical analysis of isostearic acid isomers, including ISIS, in skin creams. Their research indicated that these acids, often listed in cosmetic products, consist of various methyl-branched isomers of stearic acid. This study aids in understanding the chemical composition of isostearic acid-based ingredients in cosmetics (Vetter & Wegner, 2009).

Transdermal Drug Delivery

Kogan and Garti (2006), and Kreilgaard, Pedersen, and Jaroszewski (2000) explored the use of microemulsions containing ISIS for transdermal drug delivery. These studies show that ISIS can be an effective component in enhancing the penetration of drugs through the skin, thereby improving the efficacy of transdermal therapies (Kogan & Garti, 2006); (Kreilgaard, Pedersen, & Jaroszewski, 2000).

Skin Lipid Interactions

Caussin, Gooris, and Bouwstra (2008) examined the interaction between ISIS and skin lipids. They found that ISIS influences the lipid structure in the stratum corneum, stabilizing its orthorhombic lateral packing and potentially reducing water loss from the skin (Caussin, Gooris, & Bouwstra, 2008).

Lipid Bilayer Structure

Hartkamp, Moore, Iacovella, Thompson, Bulsara, Moore, and McCabe (2016) investigated the structural properties of multicomponent lipid bilayers including ISIS. This study provides insight into how the inclusion of ISIS affects the properties of lipid bilayers, which is crucial for understanding its applications in various formulations (Hartkamp et al., 2016).

Future Directions

Isostearyl Isostearate continues to find versatile uses in cosmetics and personal care products . It is widely employed as an ingredient in skincare formulations, such as moisturizers, serums, and creams . Its future use will likely continue to expand as more is learned about its beneficial properties and potential applications .

properties

IUPAC Name

16-methylheptadecyl 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-34(2)30-26-22-18-14-10-6-5-9-13-17-21-25-29-33-38-36(37)32-28-24-20-16-12-8-7-11-15-19-23-27-31-35(3)4/h34-35H,5-33H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEXEQSGABRUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068338
Record name Isooctadecyl isooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isostearyl isostearate

CAS RN

41669-30-1
Record name Isooctadecanoic acid, isooctadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041669301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, isooctadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isooctadecyl isooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecyl isooctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSTEARYL ISOSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV0Z586Z4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isostearyl isostearate
Reactant of Route 2
Reactant of Route 2
Isostearyl isostearate
Reactant of Route 3
Reactant of Route 3
Isostearyl isostearate
Reactant of Route 4
Reactant of Route 4
Isostearyl isostearate
Reactant of Route 5
Reactant of Route 5
Isostearyl isostearate
Reactant of Route 6
Reactant of Route 6
Isostearyl isostearate

Citations

For This Compound
273
Citations
G Pennick, S Harrison, D Jones… - International journal of …, 2010 - Wiley Online Library
… they have been following the swelling characteristics of these different moisturizers on the SC and from the effects of the lipophillic moisturizers examined, isostearyl isostearate (ISIS) …
Number of citations: 33 onlinelibrary.wiley.com
JC Dederen, B Chavan… - International journal of …, 2012 - Wiley Online Library
… As a result, Isostearyl Isostearate turns out to be a highly functional moisturizer when … spectrum (top figure) and of untreated skin, Isostearyl Isostearate (ISIS)-treated skin as well as a …
Number of citations: 31 onlinelibrary.wiley.com
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Isostearyl isostearate/41669-30-1 The ester of isostearyl alcohol and isostearic acid. The mixture of esters obtained from the reaction of branched-chain stearyl alcohols with branched-…
Number of citations: 27 journals.sagepub.com
E Klimaszewska, M Ogorzałek, M Zięba… - Towaroznawcze …, 2017 - yadda.icm.edu.pl
… Ponadto zaobserwowano, że oliwki z Isostearyl Isostearate oraz PPG-3 Benzyl Ether Ethylhexanoate wykazują najwyższą zdolności do zatrzymywania wody w naskórku, a wszystkie …
Number of citations: 4 yadda.icm.edu.pl
G Pennick, B Chavan, B Summers… - International journal of …, 2012 - Wiley Online Library
… Of these, isostearyl isostearate was shown to be the most … lipids behenic acid and isostearyl isostearate together with cetyl … Isostearyl isostearate and behenic acid were chosen to …
Number of citations: 28 onlinelibrary.wiley.com
BR Thomsen, R Taylor, R Madsen… - Journal of the …, 2018 - Wiley Online Library
… Therefore, it is likely that PMEA and isostearyl isostearate contributed to the increase observed in PSCF of most of the volatiles. The structure of both PMEA and isostearyl isostearate …
Number of citations: 15 aocs.onlinelibrary.wiley.com
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
The Cosmetic lngredient Review Expert Panel (Panel) assessed the safety of 237 alkyl esters for use in cosmetics. The alkyl esters included in this assessment have a variety of …
Number of citations: 2 brahston.com
PA Cornwell, J Tubek, HAHP van Gompel… - International journal of …, 1998 - Elsevier
… It is possible that excipients with two or more alkyl chains (eg isostearyl isostearate), in addition to being too lipophilic, do not have the required structure to be effective penetration …
Number of citations: 31 www.sciencedirect.com
MD Belsito, RA Hill, CD Klaassen, DC Liebler… - cir-safety.org
… The researchers stated the most of the isostearyl isostearate was … isostearyl isostearate and the buffer control increased the rate of penetration of 5-fluorouracil, but isostearyl isostearate …
Number of citations: 2 www.cir-safety.org
E Esposito, E Menegatti, R Cortesi - Materials Science and Engineering: C, 2013 - Elsevier
The stable, transparent, organogels, which are prepared by adding a minute amount of water to a solution of lecithin in biocompatible oil, are here studied as matrices for solubilization …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.